“N-(3-aminophenyl)acrylamide” is an organic compound with the molecular formula C9H10N2O . It is a white or off-white crystalline powder .
The enzymatic synthesis of N-substituted acrylamides was demonstrated for the first time . The Rhodococcus erythropolis 37 strain, exhibiting acylamidase activity, was used as a source of enzyme, and water-dissolved acrylamide and isopropylamine were used .
The molecular weight of “N-(3-aminophenyl)acrylamide” is 162.19 . Its IUPAC name is N-(3-aminophenyl)acrylamide and its InChI key is RRKWPXMDCPJEHS-UHFFFAOYSA-N .
Acrylamide in food is produced by heat-induced reactions between the amino group of asparagine and the carbonyl group of reducing sugars along with thermal treatment of early Maillard reaction products (N-glycosides) .
“N-(3-aminophenyl)acrylamide” is sparingly soluble in water but soluble in organic solvents such as methanol, ethanol, and chloroform . It should be stored in a dark place, in an inert atmosphere, at 2-8 degrees Celsius .
N-(3-aminophenyl)acrylamide is an organic compound classified as an acrylamide derivative. It is known for its role as an intermediate in organic synthesis and its potential applications in pharmaceuticals and polymer chemistry. The compound has the following characteristics:
This compound is particularly noted for its utility in synthesizing various functionalized organic compounds, making it significant in both academic and industrial research contexts .
N-(3-aminophenyl)acrylamide can be sourced from chemical suppliers specializing in organic compounds, such as Sigma-Aldrich and Ambeed. It falls under the category of acrylamides, which are compounds characterized by the presence of an acrylamide functional group. The classification of this compound is significant in understanding its reactivity and applications in different fields, including medicinal chemistry and materials science .
The synthesis of N-(3-aminophenyl)acrylamide typically involves the reaction of 3-aminophenol with an appropriate acrylamide precursor under basic conditions. One common method involves:
The reaction generally yields N-(3-aminophenyl)acrylamide with a high degree of purity when monitored correctly using techniques such as thin-layer chromatography or high-performance liquid chromatography. The final product can be isolated through crystallization or precipitation methods .
N-(3-aminophenyl)acrylamide participates in various chemical reactions, primarily due to its reactive double bond and amino group. Notable reactions include:
The reactivity of N-(3-aminophenyl)acrylamide can be enhanced by modifying reaction conditions such as temperature, solvent choice, and the presence of catalysts.
The mechanism of action for N-(3-aminophenyl)acrylamide primarily relates to its role as a building block in drug synthesis and polymer chemistry. In biological contexts, it has been studied for its potential effects on cellular pathways:
N-(3-aminophenyl)acrylamide has several scientific uses:
N-(3-Aminophenyl)acrylamide serves as a versatile chemical building block in medicinal chemistry, particularly in the design of covalent kinase inhibitors and targeted anticancer agents. This compound features both an electrophilic acrylamide warhead and a nucleophilic aromatic amine group, enabling dual reactivity for targeted modifications. The aniline moiety allows straightforward derivatization through diazotization, amidation, or reductive amination, while the acrylamide's α,β-unsaturated carbonyl system undergoes Michael additions with biological nucleophiles like cysteine thiols. Current synthetic routes typically involve acyl chloride chemistry or carbodiimide-mediated coupling between 3-aminophenol and acrylic acid derivatives, yielding the core scaffold in moderate-to-high efficiency [4]. Subsequent modifications exploit the aromatic amine's reactivity to introduce pharmacophoric elements targeting specific biological macromolecules.
Table 1: Core Properties of N-(3-Aminophenyl)acrylamide
Property | Value/Description |
---|---|
Molecular Formula | C₉H₁₀N₂O |
Molecular Weight | 162.19 g/mol |
Hydrogen Bond Donors | 2 (NH₂, NHCO) |
Hydrogen Bond Acceptors | 1 (C=O) |
Lipophilicity (Log Po/w) | Consensus: 1.01 |
Water Solubility (Log S) | ESOL: -1.32 (7.76 mg/mL) |
Topological Polar SA | 55.12 Ų |
Bioavailability Score | 0.55 |
Reactive Warhead | Acrylamide (Michael acceptor) |
The acrylamide warhead in N-(3-aminophenyl)acrylamide enables irreversible inhibition of kinases through covalent bond formation with conserved cysteine residues near the ATP-binding site. This strategy transforms conventional reversible inhibitors into targeted covalent inhibitors (TCIs) with prolonged pharmacodynamic effects. The mechanism operates via a two-step process: initial reversible recognition through complementary noncovalent interactions (governed by Ki), followed by covalent bond formation between the acrylamide's β-carbon and the cysteine thiol (kinetics governed by k₂/Ki) [1].
Structure-activity relationship (SAR) optimizations focus on three key elements:
For EGFR inhibition, derivatives incorporating pyrazolo[3,4-d]pyrimidine pharmacophores exhibit low micromolar IC₅₀ values (e.g., compound 14d with IC₅₀ = 56.02 µM against EGFR). These inhibitors overcome T790M "gatekeeper" mutations by forming covalent bonds with Cys797, a residue unaffected by common resistance mutations. Computational modeling confirms optimal positioning where the pyrimidine core occupies the adenine pocket while the acrylamide extends toward the catalytic cysteine [6] [8].
Table 2: Covalent Warhead Strategies in Kinase Inhibitor Design
Warhead Type | Kinase Target | Advantage | Example Derivative |
---|---|---|---|
Acrylamide | EGFR, BTK | Balanced reactivity & tunability | N-(3-(Pyrazolopyrimidinyl)phenyl)acrylamide |
Vinyl Sulfone | Cysteine Proteases | Enhanced electrophilicity | Not discussed in sources |
Terminal Alkyne | Underexplored kinases | Bioorthogonal potential | Not discussed in sources |
β-Carbonyl Acrylamide | EGFR T790M | Attenuated reactivity for selectivity | Osimertinib analogs [1] |
Pharmacokinetic advantages of acrylamide-based TCIs include prolonged target occupancy independent of systemic exposure. For example, omeprazole (a covalent inhibitor) exhibits a plasma half-life of ~1 hour but sustains pharmacological effects >12 hours due to irreversible target engagement [1]. This decouples pharmacokinetics (PK) from pharmacodynamics (PD), allowing lower dosing frequencies and reduced off-target toxicity. Quantitative PK/PD models incorporate target turnover rates and binding kinetics to predict optimal dosing regimens for acrylamide derivatives targeting kinases like BTK and EGFR [1].
Pyrimidine-fused systems serve as privileged scaffolds for kinase inhibition due to their adenine bioisosterism, enabling effective mimicry of ATP's hydrogen-bonding patterns. Incorporating N-(3-aminophenyl)acrylamide into pyrimidine derivatives requires precise regiocontrol during scaffold assembly. Biginelli-like multicomponent reactions offer efficient access to triazolopyrimidine cores with tunable regioselectivity:
These conditions enable installation of carboxylate handles at C-6 (e.g., ethyl ester derivatives 8 and 9), providing anchor points for acrylamide tethering via the aniline nitrogen [9].
In pyrazolo[3,4-d]pyrimidine series, pharmacophore-directed substitutions follow established EGFR inhibitor blueprints:
Derivatization at the aniline's para-position with electron-withdrawing groups (e.g., compound 14d with -Cl substituent) significantly enhances antiproliferative activity (IC₅₀ = 3.97-9.85 µM across four cancer lines) by strengthening hinge-region hydrogen bonding with Met793. Molecular docking confirms optimal positioning where the acrylamide warhead resides within 3.5 Å of Cys797, poised for covalent bond formation [6] [8].
Table 3: Regioselective Pyrimidine Substitution Patterns & Biological Impact
Position | Optimal Substituent | Role in EGFR Inhibition | Activity Enhancement |
---|---|---|---|
1 (Pyrazole) | 4-Chlorophenyl | Hydrophobic pocket occupation | 3-fold ↑ vs unsubstituted |
3 | Dimethylamino | Solubility & cellular uptake | 2-fold ↑ activity in HCT116 |
5 | Ethyl acetate linker | Acrylamide tether positioning | Enables covalent binding |
6 | Methyl | Steric complementarity to gatekeeper residue | Overcomes T790M resistance |
Aniline (p-) | Halogens (-F, -Cl) | Electronic tuning of warhead reactivity | IC₅₀ < 5 µM in HePG2 [6] |
Rotational freedom reduction in N-(3-aminophenyl)acrylamide derivatives enhances target affinity and metabolic stability. Two primary strategies achieve conformational restriction:
Macrocyclization:Cyclization through CuAAC click chemistry creates triazole-bridged macrocycles between alkyne-functionalized acrylamides and azide-bearing pharmacophores. This strategy reduces the entropic penalty of binding by pre-organizing the molecule into bioactive conformations. For triazolopyrimidine-acrylamide conjugates, macrocycles exhibit 5-10 fold improved kinase inhibition compared to linear analogs by optimally positioning the warhead toward catalytic cysteines [9].
Polymer-Constrained Architectures:Poly(N-(2-(ethylamino)ethyl) acrylamide) (PEAEAM) scaffolds synthesized via TBD-catalyzed amidation of polymethylacrylate (PMA) with N-ethyl ethylenediamine (NEED) create conformationally restricted environments. The secondary amine in PEAEAM's side chain undergoes regioselective acrylation with N-(3-aminophenyl)acrylamide derivatives, yielding macromolecular inhibitors with multivalent binding capabilities. These systems demonstrate enhanced proteolytic stability and prolonged residence time on kinase targets due to reduced conformational flexibility [7].
Steric Shielding Effects:Incorporating ortho-substituents on the aniline ring (e.g., methyl or methoxy groups at C2') creates torsional barriers that lock the acrylamide carbonyl orientation. This enforced planarity enhances resonance within the Michael acceptor system, increasing electrophilicity toward biological nucleophiles. Docking simulations reveal these modifications improve alignment with catalytic residues in BTK's active site, reducing the reaction barrier for covalent bond formation [5].
Rigid Linker Incorporation:Replacing flexible alkyl tethers between pharmacophore and acrylamide with acetylenic or aryl bridges significantly improves inhibitor potency. In pyrazolo[3,4-d]pyrimidine series, phenylene-linked derivatives exhibit superior activity (IC₅₀ = 4.28 µM, HepG2) compared to polymethylene-linked analogs due to reduced entropy loss upon binding. Molecular dynamics simulations confirm restricted linker mobility decreases the energy penalty for adopting the bioactive conformation in EGFR's kinase domain [6] [8].
Table 4: Conformational Restriction Techniques & Bioactivity Outcomes
Technique | Structural Feature | Kinetic Effect | Potency Improvement |
---|---|---|---|
Ortho-Substitution | 2'-Methyl on aniline | Warhead planarity ↑, reactivity ↑ | 4-fold Kobs enhancement |
Phenylene Linkers | Aryl bridge to pharmacophore | Reduced ΔS of binding | IC₅₀ ↓ 8.5 µM → 4.28 µM |
Triazole Macrocycles | 15-18 membered rings | Pre-organized binding conformation | 10-fold Ki improvement |
Polymer Backbone Conjugation | PEAEAM-acrylamide conjugates | Multivalent binding & shielding | Residence time ↑ 3-fold |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: